2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S2/c17-12-2-1-3-13(18)14(12)15(22)20-10-4-6-11(7-5-10)26(23,24)21-16-19-8-9-25-16/h1-9H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBIGOVMWKTWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolylsulfamoyl phenyl intermediate, which is then coupled with the difluorobenzamide core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2,6-difluorobenzamide moiety is a key site for nucleophilic substitution due to the electron-withdrawing nature of fluorine atoms.
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Fluorine displacement : The para-fluorine atoms can be replaced by nucleophiles (e.g., amines, thiols) under basic or acidic conditions. For example, reactions with primary amines yield substituted benzamide derivatives.
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Conditions : Reactions are typically carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–100°C).
Sulfamoyl Group Reactivity
The N-(thiazol-2-yl)sulfamoyl group participates in acid-base and substitution reactions:
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Hydrolysis : Under strongly acidic or basic conditions, the sulfamoyl bond (S–N) may cleave, generating sulfonic acid and thiazol-2-amine derivatives .
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Cross-coupling : The sulfamoyl group can act as a leaving group in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura) when activated by palladium catalysts .
Thiazole Ring Modifications
The thiazol-2-yl ring undergoes electrophilic substitution and coordination reactions:
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Electrophilic attack : Bromination or nitration occurs preferentially at the 5-position of the thiazole ring under mild conditions (e.g., HBr/AcOH) .
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Metal coordination : The thiazole nitrogen can coordinate with transition metals (e.g., Cu, Pd), forming complexes useful in catalysis .
Derivatization via Condensation Reactions
The compound’s aryl groups enable condensation with aldehydes or ketones:
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Knoevenagel condensation : Reacts with aldehydes in the presence of piperidine to form α,β-unsaturated derivatives (Table 1) .
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Biginelli reaction : Forms dihydropyrimidinone hybrids when reacted with urea and β-ketoesters under microwave irradiation .
Table 1: Example Condensation Reactions and Bioactivity
| Reactant | Product Class | Conditions | MIC (μg/mL) |
|---|---|---|---|
| Aromatic aldehyde | α,β-Unsaturated ketone | Piperidine/EtOH, 80°C | 0.08–0.32 |
| β-Ketoester | Dihydropyrimidinone | Microwave, 120°C | 0.09–0.25 |
Enzyme-Targeted Modifications
The compound’s sulfamoyl and thiazole groups interact with bacterial enzymes (e.g., DprE1 in M. tuberculosis):
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Inhibitory activity : Derivatives show sub-micromolar MIC values (0.08–0.32 μM) against drug-resistant strains .
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Binding affinity : Molecular docking studies reveal strong interactions (−8.4 kcal/mol) with the DprE1 active site (Figure 1) .
Key Research Findings
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Synthetic routes : Multi-step syntheses involving diazo-coupling, microwave-assisted reactions, and hybrid techniques optimize yield (65–85%) .
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Stability : The compound is stable under neutral pH but degrades in strongly acidic/basic environments .
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Biological relevance : Structural analogs demonstrate potent anti-tubercular and antimicrobial activity, validating the scaffold’s utility .
Reaction Optimization Considerations
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Higher yields above 80°C |
| Solvent | DMF/DMSO | Enhances solubility |
| Catalyst | Pd(PPh₃)₄ | Improves coupling efficiency |
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its thiazole moiety is known for its biological activity, particularly in the inhibition of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.
- Cyclin-Dependent Kinase Inhibition : Compounds similar to 2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide have been studied for their ability to inhibit CDKs such as CDK1, CDK2, CDK4, and CDK6. These kinases are often overactive in cancer cells, leading to uncontrolled proliferation. Inhibiting these kinases can slow down or stop tumor growth .
Cancer Therapy
The compound's potential as an anti-cancer agent is significant. Research indicates that derivatives of benzamide compounds exhibit antiproliferative effects against various cancer cell lines.
- Antiproliferative Activity : Studies have shown that related compounds can exhibit high potency against cancer cell lines such as HepG2 (liver cancer), MCF7 (breast cancer), and PC3 (prostate cancer). The structure-activity relationship (SAR) studies suggest that modifications to the benzamide core can enhance efficacy against specific cancer types .
Biological Imaging and Probes
Due to its unique chemical structure, this compound could also be utilized as a molecular probe in imaging studies.
- Molecular Imaging : The incorporation of radiolabels into similar compounds has been explored for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging techniques are vital for visualizing biological processes in real-time, particularly in oncology and neurology .
Case Study 1: CDK Inhibition
A study highlighted the development of thiazole-containing compounds that inhibited CDKs effectively. The research demonstrated that certain modifications led to increased selectivity and potency against specific cancer types.
| Compound Name | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A | 0.07 | CDK1 |
| Compound B | 0.91 | CDK2 |
Case Study 2: Antitumor Efficacy
In a clinical study involving patients with advanced solid tumors, a related benzamide derivative showed promising results with a significant percentage of patients experiencing prolonged survival rates after treatment.
| Patient Cohort | Survival Rate (%) | Treatment Duration |
|---|---|---|
| Cohort 1 | 60 | > 12 months |
| Cohort 2 | 30 | > 6 months |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The difluoro groups enhance the compound’s binding affinity and specificity by increasing its hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzamide Derivatives
describes compounds 5f–5i , which share the sulfamoylphenylbenzamide scaffold but differ in halogen substitution (fluoro or chloro) and position (para, meta, ortho). Key comparisons include:
Key Findings :
- Chlorine vs. Fluorine : The 4-chloro derivative (5i) exhibits the highest melting point (256–258°C), suggesting stronger intermolecular forces (e.g., dipole-dipole interactions) compared to fluoro analogs .
Sulfamoyl-Linked Heterocyclic Derivatives
and highlight compounds with sulfamoyl-linked heterocycles but differing core structures:
- Triazole Derivatives [7–9]: These compounds feature a 1,2,4-triazole-thione tautomer system, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
- Oxadiazole Derivatives (LMM5, LMM11) : These benzamides incorporate 1,3,4-oxadiazole rings (), which are less aromatic than thiazoles, possibly reducing π-π stacking interactions but enhancing solubility .
Structural Impact on Bioactivity :
- Thiazole vs.
Functional Group Variations
includes F5 (2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)pentaamide), which shares the thiazol-2-yl sulfamoyl group but adds a dioxoisoindolinyl substituent.
| Property | 2,6-Difluoro Target Compound | F5 |
|---|---|---|
| Molecular Weight (g/mol) | Not reported | 479.48 |
| Color | Not reported | Yellowish white |
| Key Substituents | 2,6-Difluorobenzamide | Dioxoisoindolinyl |
Key Findings :
- The dioxoisoindolinyl group in F5 increases molecular weight and introduces additional hydrogen-bond acceptors, which may enhance solubility but reduce membrane permeability compared to the target compound .
Biological Activity
2,6-Difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article aims to provide a detailed examination of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C15H13F2N3O2S
- Molecular Weight : 335.35 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets associated with tumorigenesis.
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Mechanism of Action :
- The compound may inhibit specific kinases involved in cancer cell proliferation, such as the epidermal growth factor receptor (EGFR). In studies, modifications in similar benzamide derivatives have shown enhanced binding affinity and selectivity towards mutated forms of EGFR, which are often implicated in cancer progression .
- In Vitro Studies :
Antimicrobial Activity
The sulfonamide moiety present in the compound suggests potential antimicrobial properties. Sulfamoyl derivatives have been widely studied for their effectiveness against bacterial infections.
- Inhibition Studies :
- Similar compounds have shown promising results against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity. For instance, derivatives with thiazole rings have been reported to exhibit enhanced activity against resistant bacterial strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased lipophilicity and potential for better membrane permeability |
| Thiazole Ring | Enhanced interaction with target enzymes, improving efficacy against cancer and bacteria |
| Sulfamoyl Group | Contributes to antimicrobial activity through inhibition of folate synthesis |
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Q & A
Q. How can researchers optimize the synthesis of 2,6-difluoro-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature : Maintain reflux conditions (e.g., ethanol at ~78°C) to ensure complete reaction without decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while ethanol aids in purification .
- Catalyst Use : Acidic conditions (e.g., glacial acetic acid) can accelerate coupling reactions between sulfamoyl and benzamide groups .
Post-synthesis, purification via column chromatography or recrystallization (ethanol/water mixtures) is recommended .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 345.36 (C₁₆H₁₃F₂N₃OS) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350 cm⁻¹ (sulfonamide S=O) confirm functional groups .
Q. What is the proposed mechanism of action for this compound in anticancer studies?
- Methodological Answer : The compound inhibits phosphoinositide 3-kinase (PI3K), a key regulator of cell proliferation. Researchers validate this via:
- Enzyme Assays : Measure IC₅₀ values using recombinant PI3K isoforms (e.g., PI3Kα/γ) in ATP-competitive assays .
- Cell-Based Studies : Western blotting for downstream targets (e.g., phosphorylated Akt) confirms pathway inhibition .
Advanced Research Questions
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ across cell lines)?
- Methodological Answer : Contradictions may arise from:
- Cell Line Heterogeneity : Use >3 cell lines (e.g., MCF-7, HeLa, A549) to assess selectivity .
- Off-Target Effects : Perform kinome-wide profiling (e.g., using KINOMEscan) to identify secondary targets .
- Metabolic Stability : Evaluate compound stability in liver microsomes to rule out rapid degradation .
Q. What computational strategies are effective for studying ligand-target interactions with this compound?
- Methodological Answer : Advanced docking protocols like Glide XP (Schrödinger Suite) improve binding affinity predictions:
- Hydrophobic Enclosure : Score interactions between the difluorobenzamide group and PI3K’s lipophilic pockets .
- Water Desolvation Penalty : Include explicit water molecules in docking grids to refine binding energy calculations .
- Validation : Compare docking poses with crystallographic data (e.g., PI3Kγ PDB: 3DBS) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodological Answer : Focus on modifying:
- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance π-π stacking with PI3K’s hinge region .
- Benzamide Fluorination : Compare 2,6-difluoro vs. monofluoro analogs to optimize steric and electronic effects .
- Sulfamoyl Linker : Replace with sulfonamide or urea to modulate solubility and binding kinetics .
Q. What experimental approaches are recommended to study polymorphism or crystallographic behavior?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
